molecular formula C23H16N2O5 B3462583 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 332381-20-1

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B3462583
CAS No.: 332381-20-1
M. Wt: 400.4 g/mol
InChI Key: CMMTZVMUXCFFDL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H16N2O5 and a molecular weight of 400.394 g/mol . This compound is part of the quinoline family, which is known for its diverse pharmacological and industrial applications. The structure of this compound includes a quinoline core, a nitrophenyl group, and a methoxyphenyl group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions include aminoquinoline derivatives and various substituted quinoline compounds.

Scientific Research Applications

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The quinoline core can interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-nitrophenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-29-17-10-6-15(7-11-17)22-14-20(19-4-2-3-5-21(19)24-22)23(26)30-18-12-8-16(9-13-18)25(27)28/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMTZVMUXCFFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332381-20-1
Record name 4-NITROPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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